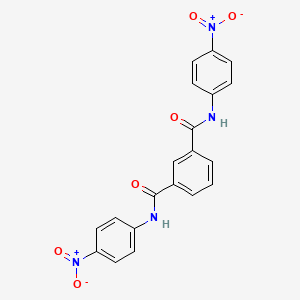![molecular formula C20H14ClIN2O2S B11551091 O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11551091.png)
O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound characterized by the presence of chlorophenyl, iodophenyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with 4-iodophenyl isothiocyanate to form an intermediate thiourea derivative.
Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a base, such as sodium hydroxide, to form the desired benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of deiodinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Deiodinated Derivatives: From reduction reactions.
Nitrated or Halogenated Compounds: From substitution reactions.
Scientific Research Applications
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its effects on various biological pathways, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
- N-(2-CHLOROPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(2-CHLOROPHENYL)-4-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
Comparison:
- Structural Differences: The primary difference lies in the halogen atom present in the phenyl ring (iodine, bromine, or fluorine).
- Reactivity: The presence of different halogens affects the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific halogen can influence their effectiveness and suitability for certain uses.
N-(2-CHLOROPHENYL)-4-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE stands out due to the unique properties imparted by the iodine atom, which can enhance its interactions with biological targets and its potential as a pharmacophore.
Properties
Molecular Formula |
C20H14ClIN2O2S |
|---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
O-[4-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14ClIN2O2S/c21-17-3-1-2-4-18(17)24-19(25)13-5-11-16(12-6-13)26-20(27)23-15-9-7-14(22)8-10-15/h1-12H,(H,23,27)(H,24,25) |
InChI Key |
ICIQWUWYKKBGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11551008.png)
![(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide](/img/structure/B11551021.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11551037.png)
![4-chloro-N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11551041.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11551045.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11551055.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11551067.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11551079.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11551089.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11551098.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
